An In-Depth Technical Guide to 1-Methylpiperidin-4-amine Hydrochloride: Synthesis, Reactions, and Applications in Drug Discovery
An In-Depth Technical Guide to 1-Methylpiperidin-4-amine Hydrochloride: Synthesis, Reactions, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 1-Methylpiperidin-4-amine hydrochloride (CAS Number: 120088-53-1), a pivotal building block in modern medicinal chemistry. We will delve into its fundamental properties, validated synthesis and reaction protocols, and its significant role as a scaffold in the development of novel therapeutics. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this versatile compound.
Core Compound Identification and Physicochemical Properties
1-Methylpiperidin-4-amine is a derivative of piperidine, a saturated heterocycle that is a ubiquitous structural motif in a vast array of FDA-approved drugs and clinical candidates.[1][2] The presence of a primary amine at the 4-position offers a reactive handle for extensive synthetic modification, while the N-methyl group on the piperidine ring enhances lipophilicity, a key parameter influencing a molecule's ability to cross biological membranes.[2][3] The hydrochloride salt form improves the compound's stability and solubility in aqueous media, making it highly suitable for various reaction conditions and purification processes.[4]
The free amine is identified by CAS Number 41838-46-4.[5][6] This guide, however, focuses on its hydrochloride salt, a more common form in laboratory settings.
Table 1: Key Properties of 1-Methylpiperidin-4-amine and its Hydrochloride Salt
| Property | 1-Methylpiperidin-4-amine (Free Amine) | 1-Methylpiperidin-4-amine Hydrochloride | References |
| CAS Number | 41838-46-4 | 120088-53-1 | [5][7] |
| Molecular Formula | C₆H₁₄N₂ | C₆H₁₅ClN₂ | [4][6] |
| Molecular Weight | 114.19 g/mol | 150.65 g/mol | [4][6] |
| Appearance | Clear colorless to yellow liquid | White solid (typical) | [5][8] |
| Boiling Point | 62-64°C @ 1 mm Hg | N/A | [5] |
| Storage | Store at 2–8 °C under inert gas | Room temperature, inert gas storage | [4][5] |
| MDL Number | MFCD01570549 | MFCD20526326 | [4][6] |
Synthesis Pathway: Reductive Deprotection and Salt Formation
The synthesis of 1-Methylpiperidin-4-amine hydrochloride often involves the deprotection of a protected amine precursor, followed by treatment with hydrochloric acid. The following protocol is adapted from a patented method and demonstrates a common and reliable route.[5][8] The causality for this multi-step process is rooted in the need to mask the reactive primary amine while other parts of a more complex molecule are modified; the final deprotection and salt formation yield the desired stable building block.
Workflow 1: Synthesis of 1-Methylpiperidin-4-amine HCl
Caption: General workflow for synthesis via deprotection and salt formation.
Detailed Experimental Protocol:
-
Reaction Setup: Dissolve the starting material, N-((4-methoxyphenyl)methyl)-4-amino-1-methylpiperidine (1.0 eq), in a methanol solution containing 4% formic acid.[5][8]
-
Catalyst Addition: Under an inert argon atmosphere, add 10% Palladium on carbon (Pd/C) to the reaction mixture.[5][8] The palladium catalyst is essential for the hydrogenolysis reaction that cleaves the protecting group.
-
Deprotection: Heat the mixture to reflux and maintain for 24 hours, monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][8]
-
Workup: Upon completion, cool the mixture and filter it through a pad of diatomaceous earth to remove the solid Pd/C catalyst.[5][8]
-
Salt Formation: Acidify the resulting filtrate with concentrated hydrochloric acid to a pH of approximately 1. This protonates the basic amine groups, forming the hydrochloride salt.[5][8]
-
Isolation and Purification: Concentrate the acidified solution under reduced pressure to yield the crude product. Purify the residue by flash column chromatography to obtain 1-Methylpiperidin-4-amine hydrochloride as a white solid.[5][8]
Key Chemical Reactions: Amide Bond Formation
The primary amine of 1-methylpiperidin-4-amine is a potent nucleophile, making it an ideal substrate for reactions such as N-acylation and N-alkylation to form more complex derivatives.[1][9] N-acylation to form an amide bond is a cornerstone reaction in medicinal chemistry, as the amide functional group is stable and can participate in crucial hydrogen bonding interactions with biological targets.[1]
Workflow 2: N-Acylation Reaction
Caption: General workflow for the N-acylation of 1-Methylpiperidin-4-amine.
Detailed Experimental Protocol (N-Acylation):
-
Reaction Setup: To a solution of 1-Methylpiperidin-4-amine (1.0 eq) in anhydrous dichloromethane (DCM), add a non-nucleophilic base such as triethylamine (TEA) (1.5 eq).[1] The base is critical for scavenging the HCl byproduct generated during the reaction, driving it to completion.
-
Cooling: Cool the mixture to 0 °C in an ice bath to control the initial exothermic reaction.[1]
-
Reagent Addition: Add the desired acyl chloride (e.g., benzoyl chloride) or acid anhydride (1.1 eq) dropwise to the stirred solution.[1]
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring for completion by TLC or LC-MS.[1]
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer multiple times with DCM.[1]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired N-acylated derivative.[1]
Applications in Drug Discovery and Medicinal Chemistry
The 1-methylpiperidine-4-amine scaffold is a privileged structure in medicinal chemistry, particularly for agents targeting the central nervous system (CNS).[3][4] Its structure is frequently incorporated into molecules designed to interact with various receptors and enzymes.
-
CNS Agents: It serves as a foundational building block for drugs targeting neurological disorders such as depression, anxiety, and schizophrenia.[4] Its structural similarity to bioactive alkaloids and its ability to be readily modified allow for the creation of large compound libraries for screening.[4]
-
Receptor Ligands: The compound is used in the synthesis of selective ligands for dopamine and serotonin receptors.[4] A 2023 study highlighted its use as a building block for novel serotonin receptor modulators with high affinity for 5-HT₁ₐ and 5-HT₇ receptors, indicating potential for treating anxiety and depression.[3]
-
Enzyme Inhibitors: Researchers have utilized 1-methylpiperidin-4-amine to develop potent acetylcholinesterase (AChE) inhibitors.[3] These inhibitors showed promise in preclinical models of Alzheimer's disease, with the piperidine moiety contributing to improved blood-brain barrier permeability.[3]
-
Antiviral Agents: The 4-aminopiperidine core has been identified as a potent inhibitor of Hepatitis C Virus (HCV) proliferation and assembly.[10] Medicinal chemistry campaigns have focused on optimizing this scaffold to improve anti-HCV activity and pharmacokinetic properties.[10]
Analytical Characterization
The identity, purity, and structure of 1-Methylpiperidin-4-amine hydrochloride and its derivatives are confirmed using a suite of standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, showing characteristic peaks for the piperidine ring protons and the N-methyl group.
-
Mass Spectrometry (MS): Techniques like HPLC-MS are used to confirm the molecular weight of the compound, with a molecular ion peak (MH+) observed at m/z 115 for the free amine.[5][8]
-
Chromatography: HPLC is used to determine the purity of the compound.[11] TLC is a rapid method used to monitor the progress of reactions involving this intermediate.[5][8] For trace analysis in complex matrices like an active pharmaceutical ingredient (API), the amine can be chemically derivatized to form a UV-active product, allowing for sensitive detection with readily available HPLC-UV instrumentation.[12]
Safety and Handling
As with any chemical reagent, proper safety protocols must be strictly followed when handling 1-Methylpiperidin-4-amine hydrochloride and its free amine form.
-
Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including safety goggles, gloves, and a lab coat, to avoid contact with skin and eyes.[13][14]
-
Ventilation: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[14]
-
Hazard Statements: The free amine is classified as a flammable liquid and vapor that causes severe skin burns and eye damage. Hazard codes for the free amine include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).
-
Storage: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place, often under an inert atmosphere to maintain product quality.[14]
-
First Aid: In case of skin contact, wash off immediately with plenty of water.[14] In case of eye contact, rinse cautiously with water for several minutes.[14] If inhaled, move the person to fresh air. In all cases of significant exposure, seek immediate medical attention.[14]
References
- BLD Pharm. 1-Methylpiperidin-4-amine hydrochloride | 120088-53-1.
- BIOSYNCE. 1-Methylpiperidin-4-amine Hydrochloride CAS 120088-53-1.
- ChemicalBook. 1-Methylpiperidin-4-amine CAS#: 41838-46-4.
- ChemicalBook. 1-Methylpiperidin-4-amine | 41838-46-4.
- ChemScene. 41838-46-4 | 1-Methylpiperidin-4-amine.
- MySkinRecipes. 1-Methylpiperidin-4-amine hydrochloride.
- Sigma-Aldrich. 1-Methylpiperidin-4-amine | 41838-46-4.
- Benchchem. Application Notes and Protocols for the Synthesis of N-Methyl-1-(1-methylpiperidin-4-yl)
- Sigma-Aldrich.
- Thermo Fisher Scientific.
- Kuujia.com. 41838-46-4(1-methylpiperidin-4-amine).
- Chem-Impex. 4-Amino-1-methylpiperidine.
- PharmaCompass.com.
- PubMed Central (PMC). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA)
- ResearchGate.
- PubMed Central (PMC).
- PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
- TCI Chemicals.
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| C₁₂H₂₅N₃ | 211.35 | Reaction of product with starting material |



